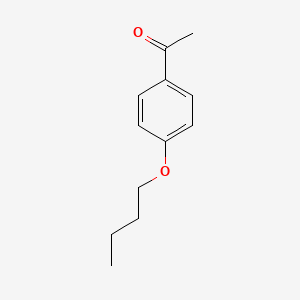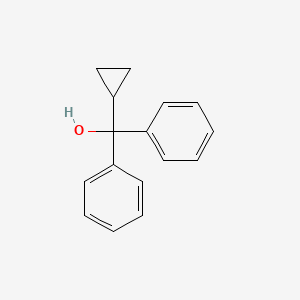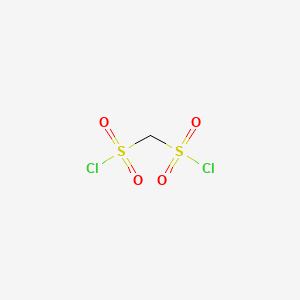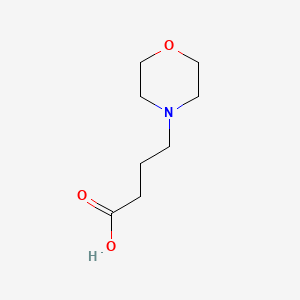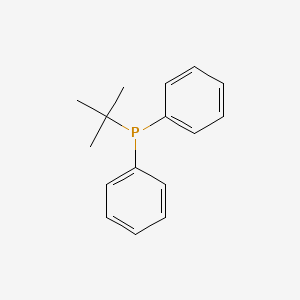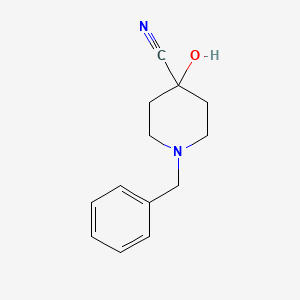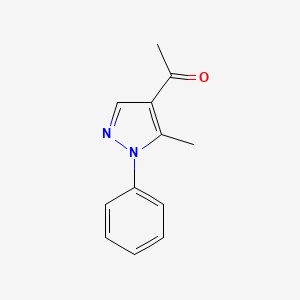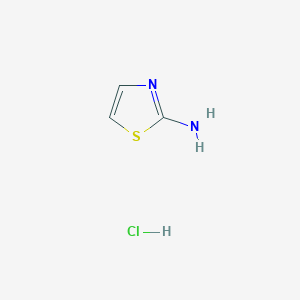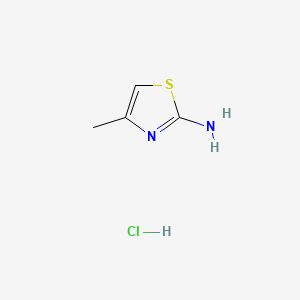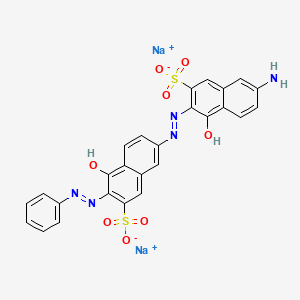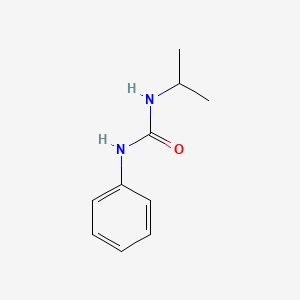
1-异丙基-3-苯基脲
描述
Synthesis Analysis
The synthesis of phenylurea derivatives often involves the reaction of isocyanates with amines or reductive carbonylation of nitro compounds in the presence of catalysts. For instance, polyurethane cationomers have been synthesized using 4,4′-methylenebis(phenyl isocyanate) and N-methyl diethanolamine, highlighting a method that could be adapted for 1-Isopropyl-3-phenylurea synthesis (Król & Król, 2008).
Molecular Structure Analysis
The molecular structure of phenylurea derivatives has been studied using techniques like X-ray diffraction and quantum chemical calculations. These studies reveal the planarity of the acylthiourea group and the pseudo-antiperiplanar conformation of C=O and C=S bonds, which might be similar in 1-Isopropyl-3-phenylurea (Saeed et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving phenylurea derivatives often include nucleophilic addition and cyclization reactions. For example, reactions of thiourea with monocyclic 1H-pyrrole-2,3-diones have led to complex cyclic compounds, suggesting that 1-Isopropyl-3-phenylurea could undergo similar transformations (Dmitriev et al., 2011).
Physical Properties Analysis
The physical properties of phenylurea compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined through spectroscopic analysis and thermal behavior studies. For instance, the structural and vibrational properties of similar compounds have been analyzed, providing insights into the stability and conformational preferences of these molecules (Qiao et al., 2017).
Chemical Properties Analysis
The chemical properties of 1-Isopropyl-3-phenylurea, including reactivity and potential for forming derivatives, can be inferred from studies on similar compounds. For example, the reactivity of phenylurea derivatives with nucleophiles and electrophiles, and their ability to undergo various chemical transformations, has been documented (Saeed et al., 2011).
科学研究应用
农田中的微生物降解
1-异丙基-3-苯基脲作为苯脲类除草剂的一部分,在农田土壤中经历微生物降解。由于这些除草剂及其代谢物存在于地表和地下水中,这一过程对确定水质至关重要。研究突出显示了降解这些化合物的活性微生物群体的空间异质性分布以及苯环的缓慢降解,这影响了农田中的淋溶损失模式 (Sørensen等,2003)。
农田土壤中的生物降解
研究表明,1-异丙基-3-苯基脲及其代谢物在先前接触过该除草剂的土壤中的生物降解显著变化。该除草剂的去甲基化代谢物显示出比母体化合物更高的降解潜力,表明最初的N-去甲基化可能是完全矿化的限制步骤 (Sørensen & Aamand,2004)。
先前处理过的土壤中的快速矿化
观察到在丹麦农田土壤中快速矿化1-异丙基-3-苯基脲。这表明在农田中反复使用后可能存在生长相关的代谢和微生物适应的潜力,从而导致更有效的降解过程 (Sørensen & Aamand,2003)。
环境因素对降解的影响
研究表明,土壤中1-异丙基-3-苯基脲的降解受环境因素(如温度和含水量)的显著影响。这些因素影响了除草剂的半衰期和代谢物的形成,表明化合物与土壤特性之间存在复杂的相互作用 (Alletto et al., 2006)。
真菌降解途径
对土壤真菌Mortierella sp.的研究揭示了苯脲类除草剂(如1-异丙基-3-苯基脲)的独特真菌降解途径,与细菌途径不同。这导致新代谢物的形成,可能具有环境影响 (Badawi et al., 2009)。
微生物相互作用的协同作用
研究还突出了微生物相互作用在1-异丙基-3-苯基脲代谢中的重要性。例如,Sphingomonas sp.菌株SRS2与另一种土壤细菌共培养时,该除草剂的代谢显著增强,表明复杂的微生物生态系统促进了降解 (Sørensen等,2002)。
矿化细菌群的表征
来自农田土壤的细菌群的表征显示了降解1-异丙基-3-苯基脲的微生物群体的特异性和稳定性。这突出了微生物多样性和相互作用在有效降解这类除草剂中的作用 (Hussain et al., 2009)。
属性
IUPAC Name |
1-phenyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)11-10(13)12-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBUQXSYGPGEGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074744 | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-phenylurea | |
CAS RN |
19895-44-4 | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019895444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(1-methylethyl)-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-3-(propan-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UREA, N-(1-METHYLETHYL)-N'-PHENYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1675C5R46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

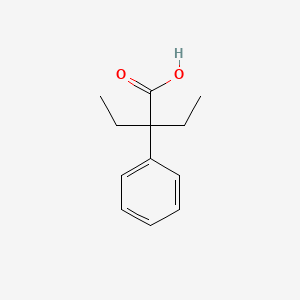
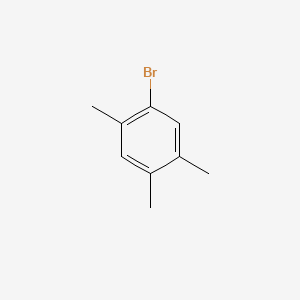
![1,2-Ethanediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1265823.png)
